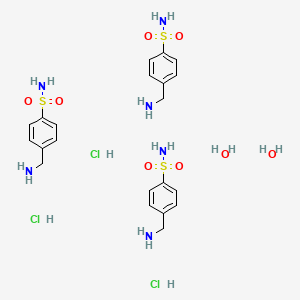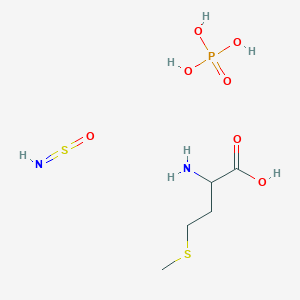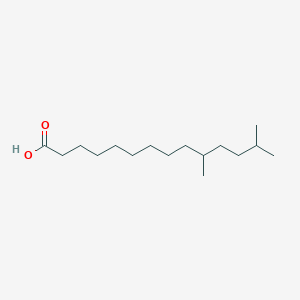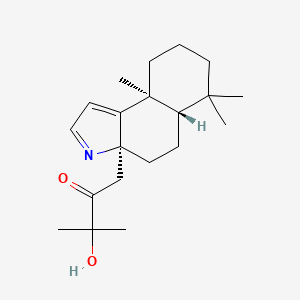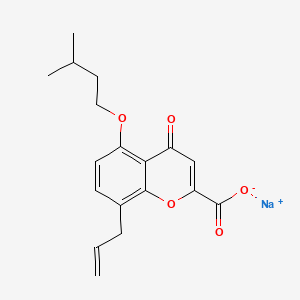
(10Z,14E)-2,6,10,14-Tetramethyl-5-hydroxy-16-(2-hydroxy-3-methyl-5-methoxyphenyl)-2,10,14-hexadecatriene-4,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Isohalidrysone A is an organic molecular entity.
Aplicaciones Científicas De Investigación
Indicator for Acid-Base Titration
One study discusses the use of a similar compound, 10-hydroxy-3,3,6,6-tetramethyl-9-(4-hydroxy-3-methoxyphe-nyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dion, as an indicator for acid-base titration. This environmentally friendly synthesized compound displays significant color change in different pH environments, making it useful for determining the end point of titrations involving strong acids and bases (Pyrko, 2021).
Applications in Organic Synthesis
Another research focus is on synthetic applications of structurally similar compounds. For example, studies on acyclic diterpenes and tricyclic diterpenes, which share some structural similarities with the compound , have been carried out. These studies typically involve the determination of chemical structures using various spectroscopic methods and exploring the potential of these compounds in organic synthesis (Itokawa et al., 1991).
Antimicrobial Activity
Compounds similar to the one specified have been synthesized and tested for their antimicrobial activity. For instance, derivatives of 1,8-dioxo-hydroxanthene, synthesized from vanillin, showed considerable antibacterial activity against various bacteria strains, suggesting potential applications in developing new antimicrobial agents (Retnosari et al., 2021).
Propiedades
Fórmula molecular |
C28H40O5 |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
(10Z,14E)-5-hydroxy-16-(2-hydroxy-5-methoxy-3-methylphenyl)-2,6,10,14-tetramethylhexadeca-2,10,14-triene-4,12-dione |
InChI |
InChI=1S/C28H40O5/c1-18(2)13-26(30)28(32)21(5)10-8-9-19(3)14-24(29)15-20(4)11-12-23-17-25(33-7)16-22(6)27(23)31/h11,13-14,16-17,21,28,31-32H,8-10,12,15H2,1-7H3/b19-14-,20-11+ |
Clave InChI |
HTVAGPUQOOAAEN-PKVUCGNLSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1O)C/C=C(\C)/CC(=O)/C=C(/C)\CCCC(C)C(C(=O)C=C(C)C)O)OC |
SMILES canónico |
CC1=CC(=CC(=C1O)CC=C(C)CC(=O)C=C(C)CCCC(C)C(C(=O)C=C(C)C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



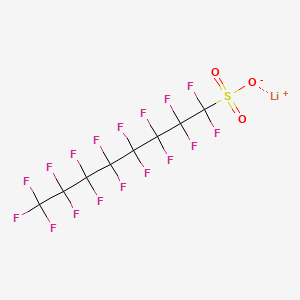
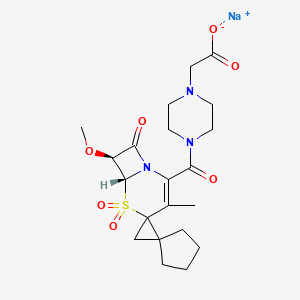
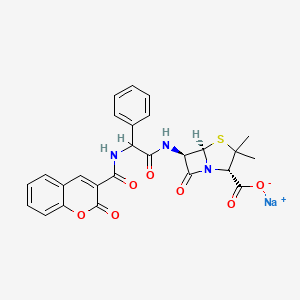
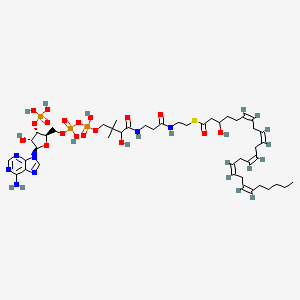
![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)
